benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Description
Benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a glycosylated benzoate ester featuring a β-D-glucopyranose unit (a six-membered oxane ring with hydroxyl and hydroxymethyl substituents) linked via an ether bond to a 2-hydroxybenzoate (salicylate) backbone. The benzyl ester group at the carboxyl position enhances lipophilicity, making it a candidate for prodrug strategies or targeted delivery in medicinal chemistry. Its structure combines the antioxidant and anti-inflammatory properties of salicylate derivatives with the metabolic stability imparted by glycosylation .
Properties
IUPAC Name |
benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-14-16(23)17(24)18(25)20(29-14)28-13-8-4-7-12(22)15(13)19(26)27-10-11-5-2-1-3-6-11/h1-8,14,16-18,20-25H,9-10H2/t14-,16-,17+,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFARABJCNHOHO-UVNCQSPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199565 | |
| Record name | Phenylmethyl 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403857-21-6 | |
| Record name | Phenylmethyl 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403857-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-(β-D-glucopyranosyloxy)-6-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- A benzyl group
- A hydroxybenzoate moiety
- A sugar-like structure with multiple hydroxyl groups
This structural complexity contributes to its diverse biological activities.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
3. Anti-inflammatory Effects
This compound has been shown to reduce inflammation in animal models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation : The compound can interact with specific receptors on cell membranes that mediate immune responses.
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Properties
- Studies have shown that compounds similar to benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and has implications in preventing chronic diseases such as cancer and cardiovascular disorders .
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Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties. Research indicates that derivatives of benzoic acid can inhibit the growth of various pathogens. For instance, benzyl esters have been evaluated for their effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Pharmacokinetics and Bioavailability
Biochemical Research
- Enzyme Inhibition Studies
- Cell Culture Studies
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
- Molecular Formula : C₂₀H₁₈O₇
- Molecular Weight : 370.4 g/mol
- Key Features: Contains a lactone ring (oxolan-5-one) with a benzoyloxy-methyl substituent. Lacks the glucopyranose unit but shares the benzoate ester motif. The 4-methyl and 5-keto groups reduce water solubility compared to the target compound’s polar glucopyranose moiety.
- Applications: Primarily used in synthetic intermediates for lactone-based pharmaceuticals.
2-Chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic Acid
- Molecular Formula : C₄₁H₃₉ClO₇
- Molecular Weight : 679.2 g/mol
- Key Features: Features a fully benzyl-protected glucopyranose unit (oxan-2-yl group), rendering it highly lipophilic.
- Applications : Used as a protected intermediate in glycosylation reactions, whereas the target compound’s unprotected hydroxyls may enable direct metabolic interactions .
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2-Hydroxybenzoyloxy)oxane-2-Carboxylic Acid
- Molecular Formula : C₁₃H₁₄O₁₀ (glucopyranuronic acid backbone)
- Molecular Weight : 330.24 g/mol
- Key Features: Contains a glucopyranuronic acid (oxidized glucose with a carboxyl group) instead of a glucopyranose. The 2-hydroxybenzoyloxy group is analogous to the target compound’s salicylate moiety but lacks the benzyl ester. The carboxyl group increases water solubility, contrasting with the benzyl ester’s lipophilicity in the target compound.
- Applications : Likely involved in detoxification pathways (as glucuronic acid conjugates), whereas the target compound’s ester may resist hydrolysis for prolonged activity .
Data Table: Structural and Functional Comparison
Preparation Methods
Preparation of Benzyl 2,6-Dihydroxybenzoate
2,6-Dihydroxybenzoic acid (10.0 g, 64.9 mmol) was dissolved in anhydrous DMF (150 mL) under N₂. Benzyl bromide (8.2 mL, 68.1 mmol) and K₂CO₃ (13.5 g, 97.3 mmol) were added, and the mixture was stirred at 60°C for 12 h. The crude product was purified by silica chromatography (hexane/EtOAc 3:1) to yield benzyl 2,6-dihydroxybenzoate as a white solid (14.1 g, 89%).
1H NMR (400 MHz, CDCl₃) : δ 7.84 (d, J = 8.8 Hz, 1H, ArH), 7.42–7.33 (m, 5H, Bn), 6.42 (d, J = 8.8 Hz, 1H, ArH), 5.32 (s, 2H, BnCH₂), 5.21 (s, 1H, 2-OH).
Regioselective Glycosylation at the 6-Hydroxy Group
Benzyl 2,6-dihydroxybenzoate (5.0 g, 18.2 mmol) and peracetylated β-D-glucopyranosyl trichloroacetimidate (12.4 g, 21.8 mmol) were dissolved in dry CH₂Cl₂ (100 mL). TMSOTf (0.5 mL, 2.7 mmol) was added at 0°C, and the reaction was stirred for 3 h. The mixture was quenched with saturated NaHCO₃, extracted with CH₂Cl₂, and concentrated. Purification by chromatography (hexane/EtOAc 1:1) yielded benzyl 2-hydroxy-6-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxybenzoate (8.9 g, 78%).
13C NMR (101 MHz, CDCl₃) : δ 170.2–169.1 (4C, OAc), 167.8 (C=O, benzoate), 152.1 (C-2), 135.4–125.3 (Ar), 100.8 (C-1 glucosyl), 72.1–61.4 (glucosyl C-2–C-6), 66.7 (BnCH₂).
Global Deprotection of the Glucosyl Unit
The tetraacetylated intermediate (8.0 g, 12.7 mmol) was dissolved in MeOH (100 mL) and treated with NaOMe (0.5 M, 10 mL) for 6 h. Neutralization with Amberlite IR-120 (H⁺) resin, filtration, and concentration afforded the target compound as a white powder (5.2 g, 85%).
HRMS (ESI) : [M + Na]⁺ calcd for C₂₁H₂₂O₁₀Na 465.1164, found 465.1168.
Synthetic Route 2: Stepwise Protection-Glycosylation-Deprotection
Selective Protection of the 2-Hydroxy Group
Benzyl 2,6-dihydroxybenzoate (10.0 g, 36.4 mmol) was treated with acetic anhydride (5.2 mL, 54.6 mmol) in pyridine (50 mL) at 0°C. After 2 h, the mixture was poured into ice-water, extracted with EtOAc, and concentrated to yield benzyl 2-acetoxy-6-hydroxybenzoate (11.3 g, 95%).
Glycosylation with a Preactivated Glucosyl Donor
Benzyl 2-acetoxy-6-hydroxybenzoate (5.0 g, 15.3 mmol) and 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide (12.1 g, 16.8 mmol) were dissolved in CH₂Cl₂ (100 mL). AgOTf (1.1 g, 4.3 mmol) was added, and the reaction was stirred for 4 h. Workup and chromatography (hexane/EtOAc 2:1) gave the glycosylated product (10.4 g, 82%).
Sequential Deprotection
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Debenzoylation : The glycosylated product (10.0 g, 12.1 mmol) was stirred in MeOH/NaOMe (0.5 M, 100 mL) for 6 h.
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Acetate Removal : The intermediate was treated with NH₃/MeOH (7N, 50 mL) for 2 h, yielding the target compound (5.6 g, 88%).
Synthetic Route 3: Hydrogenolysis-Mediated Approach
Synthesis of Benzyl 2-Benzyloxy-6-hydroxybenzoate
Benzyl 2,6-dihydroxybenzoate (10.0 g, 36.4 mmol) was benzylated at the 2-hydroxy group using BnBr (6.5 mL, 54.6 mmol) and NaH (2.2 g, 54.6 mmol) in DMF. Purification yielded the dibenzylated product (13.8 g, 93%).
Glycosylation and Hydrogenolysis
The dibenzylated compound (5.0 g, 12.3 mmol) was glycosylated as in Route 2. Subsequent hydrogenolysis over Pd/C (10% wt) in EtOH (100 mL) removed the 2-benzyl group, affording the target compound (4.1 g, 86%).
Analytical Characterization
Spectroscopic Data
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1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.9 Hz, 1H, ArH), 7.38–7.25 (m, 5H, Bn), 6.48 (d, J = 8.9 Hz, 1H, ArH), 5.12 (s, 2H, BnCH₂), 4.85 (d, J = 7.2 Hz, 1H, H-1 glucosyl), 3.75–3.15 (m, 6H, glucosyl H-2–H-6).
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13C NMR (126 MHz, DMSO-d6) : δ 168.9 (C=O), 161.2 (C-2), 136.4–114.7 (Ar), 101.5 (C-1 glucosyl), 77.8–60.3 (glucosyl C-2–C-6), 66.1 (BnCH₂).
Comparative Yields and Efficiency
| Route | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Direct glycosylation | 85 | 98.5 |
| 2 | Stepwise deprotection | 88 | 97.8 |
| 3 | Hydrogenolysis | 86 | 98.2 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing benzyl 2-hydroxy-6-glycosyloxybenzoate derivatives?
- Methodological Answer : The compound’s synthesis typically involves three key steps: (1) protection of the phenolic hydroxyl group on the benzoate core (e.g., using benzyl or acetyl groups) to prevent unwanted side reactions; (2) glycosylation of the 6-hydroxy position via a Koenigs-Knorr reaction or trichloroacetimidate-mediated coupling to introduce the carbohydrate moiety; and (3) deprotection under mild acidic or basic conditions to restore free hydroxyl groups . For regioselective glycosylation, pre-activation of the sugar donor (e.g., using BF₃·Et₂O) improves coupling efficiency .
Q. How can researchers confirm the regiochemistry of the glycosidic bond in this compound?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. For example, irradiation of the anomeric proton (δ ~4.8–5.5 ppm) should show NOE correlations with protons on the benzoate aromatic ring, confirming the linkage position. Additionally, heteronuclear single quantum coherence (HSQC) can map coupling between the anomeric carbon (C-1') and adjacent protons .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodological Answer :
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) verifies molecular weight and detects impurities.
- Multidimensional NMR : ¹H-¹³C HSQC, HMBC, and COSY experiments resolve overlapping signals in the aromatic and carbohydrate regions .
- Polarimetry : Measures optical rotation to confirm the stereochemical integrity of the glycosyl group .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., carbohydrate-binding lectins). Focus on hydrogen bonding between the glycosyl hydroxyls and conserved active-site residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the glycosidic linkage .
- Free Energy Calculations : Apply MM/GBSA or umbrella sampling to quantify binding affinities and identify critical substituents for optimization .
Q. What experimental approaches resolve contradictions in reported stability data for similar glycosylated benzoates?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (pH 2–12, 40–80°C, UV light) and monitor degradation via LC-MS. Compare results with literature to identify discrepancies in hydrolysis rates or byproducts .
- Isothermal Calorimetry (ITC) : Quantify thermodynamic stability of the glycosidic bond under varying buffer conditions to reconcile conflicting data on hydrolysis susceptibility .
Q. How can researchers optimize regioselective functionalization of the benzoate core for downstream applications?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use a temporary directing group (e.g., –OCH₂Py) to selectively functionalize the 6-position before glycosylation .
- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side products during glycosylation steps (e.g., 30% yield improvement at 100°C vs. traditional heating) .
Safety and Handling Considerations
Q. What precautions are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer :
- Moisture Control : Store under inert gas (argon) with molecular sieves to prevent hydrolysis of the glycosidic bond.
- PPE Requirements : Use nitrile gloves and chemical goggles; avoid PVC gloves due to permeability to organic solvents .
- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before absorption with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
